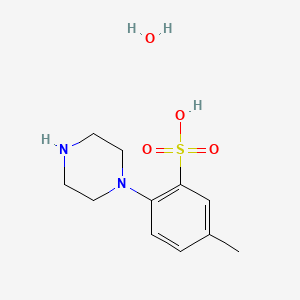
Caldaret monohydrate
概述
准备方法
合成路线和反应条件: 卡尔达瑞特一水合物是通过在铜粉和碘化亚铜存在下,2-氟-5-甲基苯磺酸与哌嗪缩合合成。此反应在密封管中于160°C下进行。 所得产物然后转化为更稳定的单水合物形式 .
工业生产方法: 卡尔达瑞特一水合物的工业生产涉及类似的合成路线,但规模更大。优化反应条件以确保高产率和纯度。 然后通过结晶纯化该化合物,并转化为其单水合物形式以确保稳定性和易于处理 .
化学反应分析
反应类型: 卡尔达瑞特一水合物会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成磺酸衍生物。
还原: 还原反应可以将其转化为相应的胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺和醇之类的亲核试剂通常用于取代反应.
主要产物:
氧化: 磺酸衍生物。
还原: 胺衍生物。
取代: 各种取代的苯磺酸衍生物.
科学研究应用
Cardioprotective Effects
Caldaret has been extensively studied for its ability to limit myocardial infarct size during reperfusion following ischemic events. It acts primarily through the inhibition of the sodium/calcium exchanger, which helps regulate intracellular calcium levels.
Case Study: Canine Model of Myocardial Infarction
In a study involving a canine model, caldaret was administered intravenously during reperfusion after a 90-minute coronary artery occlusion. The results indicated a significant reduction in infarct size, with reductions of 51.3% and 71.9% observed at different dosages (3 and 30 µg/kg per hour, respectively) . This cardioprotection was attributed to improved left ventricular contraction and relaxation without increasing blood flow in the ischemic region.
Clinical Studies
Early clinical trials have shown that caldaret is safe and well-tolerated in healthy subjects, demonstrating a promising safety profile . Its efficacy in reducing infarct size has been corroborated by multiple studies, highlighting its potential as an adjunct therapy for patients suffering from acute myocardial infarction.
Comparative Analysis of Caldaret Applications
作用机制
卡尔达瑞特一水合物通过调节细胞内钙处理来发挥其作用。它抑制钠/钙交换器的反向模式,导致通过肌浆网增加钙摄取。 这种调节有助于在缺血和再灌注期间减少钙超载,从而保护心肌细胞免受损伤 .
类似化合物:
地尔硫卓: 另一种用于治疗心脏病的钙处理调节剂。
维拉帕米: 具有类似心脏保护特性的钙通道阻滞剂。
硝苯地平: 一种二氢吡啶类钙通道阻滞剂,用于治疗高血压和心绞痛.
卡尔达瑞特一水合物的独特性: 卡尔达瑞特一水合物之所以独特,是因为其特定的作用机制涉及抑制钠/钙交换器和增强肌浆网钙摄取。 这种双重作用提供了一种更具针对性的方法来减少心肌梗塞面积并在再灌注损伤期间保护心肌细胞 .
相似化合物的比较
Diltiazem: Another calcium handling modulator used in the treatment of heart conditions.
Verapamil: A calcium channel blocker with similar cardioprotective properties.
Nifedipine: A dihydropyridine calcium channel blocker used for managing hypertension and angina.
Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .
生物活性
Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.
Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:
- Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .
- Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .
Efficacy in Preclinical Studies
Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:
- Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .
- Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .
Data Summary
The following table summarizes key findings from studies on caldaret's biological activity:
| Study | Model | Dosage (µg/kg/hr) | Infarct Size Reduction (%) | Cardiac Function Improvement |
|---|---|---|---|---|
| Canine | 3 | 51.3 | Yes | |
| Canine | 30 | 71.9 | Yes |
Case Studies
In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:
- A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .
属性
CAS 编号 |
192509-24-3 |
|---|---|
分子式 |
C11H18N2O4S |
分子量 |
274.34 g/mol |
IUPAC 名称 |
5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2 |
InChI 键 |
ZRQKZWAOIRVBFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
规范 SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
Key on ui other cas no. |
192509-24-3 |
同义词 |
MCC 135 MCC-135 MCC135 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














